
1-Decanol, 10-(phenylmethoxy)-
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Overview
Description
1-Decanol, 10-(phenylmethoxy)- is a useful research compound. Its molecular formula is C17H28O2 and its molecular weight is 264.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Decanol, 10-(phenylmethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Decanol, 10-(phenylmethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
Silylation Reactions
This compound undergoes efficient silylation to protect its hydroxyl group, as demonstrated in catalytic processes using rare-earth metal triflates. Key experimental results from patent EP1688423B1 include:
*Increased silanol stoichiometry (6.5 × 10⁻² mol vs. 5.0 × 10⁻² mol).
These reactions occur via nucleophilic attack of the hydroxyl oxygen on the silicon atom, facilitated by Lewis acid catalysts .
Etherification and Alkylation
The phenylmethoxy group enables participation in Williamson ether synthesis and Friedel-Crafts alkylation. Reaction with phenol derivatives under acidic/basic conditions yields complex ethers or alkylated aromatics. For example:
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Alkylation of phenol : Forms diaryl ethers at elevated temperatures with acid catalysts.
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Self-condensation : Under dehydrating conditions, intermolecular ether linkages may form via elimination of water.
Oxidation Pathways
The terminal hydroxyl group can oxidize to form ketones or carboxylic acids under strong oxidizing agents (e.g., KMnO₄/CrO₃). Computational thermochemistry data reveals a gas-phase deprotonation enthalpy of 1,560 ± 8.4 kJ/mol , indicating significant stability of the alkoxide intermediate . Biological oxidative pathways via microorganisms like Corynebacterium spp. convert the alcohol to decanoic acid through β-oxidation .
Esterification
Reacts with carboxylic acids or acyl chlorides to form esters. For instance:
C17H28O2+RCOCl→C17H27O2COR+HCl
This proceeds via acid-catalyzed nucleophilic acyl substitution, with the hydroxyl group acting as the nucleophile.
Elimination Reactions
Under acidic conditions (e.g., H₂SO₄), β-elimination can occur, producing alkenes. The phenylmethoxy group stabilizes carbocation intermediates, favoring Zaitsev-oriented products.
Properties
CAS No. |
95331-19-4 |
---|---|
Molecular Formula |
C17H28O2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
10-phenylmethoxydecan-1-ol |
InChI |
InChI=1S/C17H28O2/c18-14-10-5-3-1-2-4-6-11-15-19-16-17-12-8-7-9-13-17/h7-9,12-13,18H,1-6,10-11,14-16H2 |
InChI Key |
BPFYMFDSWHAWCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCCCCCCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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